7-bromo-1,4-dimethylquinolin-2(1H)-one
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Overview
Description
7-bromo-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often studied for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination processes, with considerations for safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminoquinoline derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1,4-dimethylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. For example, they might inhibit enzyme activity or interfere with DNA replication in microbial cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.
Uniqueness
7-bromo-1,4-dimethylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness can be leveraged to develop new drugs or materials with specific properties.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-5-11(14)13(2)10-6-8(12)3-4-9(7)10/h3-6H,1-2H3 |
InChI Key |
ILAPNOQGSQJLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
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